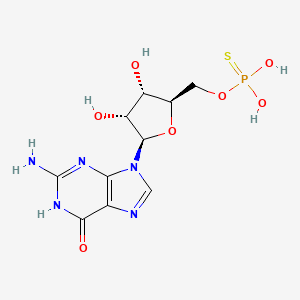

Guanosine 5'-monophosphorothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Guanosine 5’-monophosphate synthetase is an enzyme that catalyzes the final step in the de novo biosynthesis of guanosine monophosphate. This enzyme belongs to the glutamine amidotransferase family and plays a crucial role in cellular processes such as DNA replication, transcription, and translation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The de novo pathway for the synthesis of guanosine monophosphate from xanthosine monophosphate is enabled by guanosine 5’-monophosphate synthetase. The enzyme catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate in the presence of adenosine triphosphate and glutamine .

Industrial Production Methods

Industrial production of guanosine 5’-monophosphate synthetase involves recombinant DNA technology to express the enzyme in suitable host cells, such as Escherichia coli. The enzyme is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-monophosphate synthetase undergoes several types of reactions, including:

Amination: The enzyme catalyzes the amination of xanthosine monophosphate to form guanosine monophosphate.

Hydrolysis: The enzyme hydrolyzes glutamine to produce ammonia, which is then used in the amination reaction.

Common Reagents and Conditions

Adenosine triphosphate: Provides the energy required for the reaction.

Glutamine: Serves as the nitrogen source for the amination reaction.

Major Products

Guanosine monophosphate: The primary product formed from the amination of xanthosine monophosphate.

Scientific Research Applications

Chemistry

Guanosine 5’-monophosphate synthetase is used in the study of enzyme catalysis and allosteric regulation. It serves as a model enzyme for understanding the mechanisms of glutamine amidotransferases .

Biology

The enzyme is essential for nucleotide biosynthesis and is studied in the context of cellular metabolism and regulation .

Medicine

Guanosine 5’-monophosphate synthetase is a potential drug target for developing treatments against diseases caused by pathogens that rely on this enzyme for nucleotide biosynthesis .

Industry

The enzyme is used in the production of guanosine monophosphate, which is a key ingredient in flavor enhancers and food additives .

Mechanism of Action

Guanosine 5’-monophosphate synthetase catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate through a two-step process:

Glutaminolysis: The enzyme hydrolyzes glutamine to produce ammonia.

Amination: The ammonia is transferred to xanthosine monophosphate to form guanosine monophosphate.

The enzyme’s active site contains distinct catalytic pockets for glutaminolysis and amination, connected by a channel that facilitates the movement of ammonia .

Comparison with Similar Compounds

Similar Compounds

Inosine monophosphate dehydrogenase: Catalyzes the oxidation of inosine monophosphate to xanthosine monophosphate.

Adenylosuccinate synthetase: Catalyzes the conversion of inosine monophosphate to adenylosuccinate.

Uniqueness

Guanosine 5’-monophosphate synthetase is unique in its ability to catalyze the final step in the de novo biosynthesis of guanosine monophosphate, making it a critical enzyme in nucleotide metabolism .

Properties

CAS No. |

76310-16-2 |

|---|---|

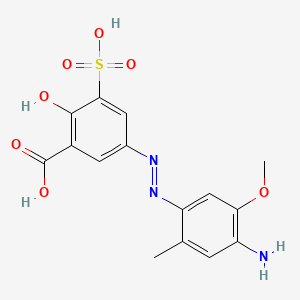

Molecular Formula |

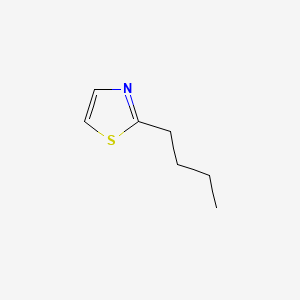

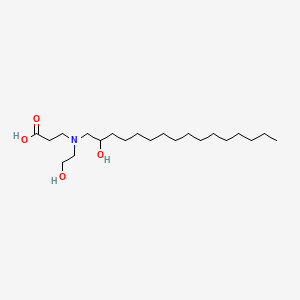

C10H14N5O7PS |

Molecular Weight |

379.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(19,20)24/h2-3,5-6,9,16-17H,1H2,(H2,19,20,24)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

DIDGPCDGNMIUNX-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)